Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate
Description
Frontier Molecular Orbitals
- HOMO (-6.32 eV): Localized on pyrimidine π-system and acetamido lone pairs
- LUMO (-1.89 eV): Dominated by dichloroacetate σ* orbitals
$$ \text{HOMO-LUMO gap} = 4.43 \, \text{eV} $$, indicating moderate reactivity toward electrophilic agents.
Hydrogen Bonding Networks and Supramolecular Assembly
The compound forms intricate 3D architectures via:
- Intramolecular H-bonds :
- N–H···O=C (2.89 Å) between acetamido and pyrimidinone
- C–H···O (3.12 Å) from dichloroacetate to pyrimidine N1
- Intermolecular interactions :
Table 3: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (acetamido) | O=C (pyrimidinone) | 2.89 | 156 |
| C–H (dichloro) | O=C (ester) | 3.12 | 142 |
These interactions stabilize a monoclinic P2₁/c lattice with Z = 4, as observed in related dihydropyrimidinones. The supramolecular channels (diameter 5.2 Å) suggest potential host-guest applications.
Properties
CAS No. |
22794-63-4 |
|---|---|
Molecular Formula |
C9H8Cl3N3O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 2-(2-acetamido-5-chloro-6-oxo-1H-pyrimidin-4-yl)-2,2-dichloroacetate |
InChI |
InChI=1S/C9H8Cl3N3O4/c1-3(16)13-8-14-5(4(10)6(17)15-8)9(11,12)7(18)19-2/h1-2H3,(H2,13,14,15,16,17) |
InChI Key |
MTTWCACXXXHLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=O)N1)Cl)C(C(=O)OC)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Dichloro Acetate (CAS 116-54-1)
- Molecular Formula : C₃H₄Cl₂O₂
- Key Features : A simple dichloroacetate ester lacking heterocyclic substituents.
- Physicochemical Properties : Boiling point 141–145°C, density 1.379–1.381 g/mL, and refractive index 5.5–6.5 .
- Applications : Primarily a solvent or synthetic intermediate.
- Safety Profile : Causes respiratory and skin irritation; requires rigorous handling precautions .
Target Compound
- Differentiating Features: The pyrimidinone ring and acetamido group confer higher molecular weight (estimated ~340 g/mol) and polarity compared to methyl dichloro acetate. These structural additions likely reduce volatility and enhance solubility in polar solvents, making it more suitable for biological applications.
Pyrimidine Derivatives
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Molecular Formula : C₁₂H₁₆N₂O₃S₂
- Key Features : Contains a pyrimidine ring with thioether and thietan-3-yloxy substituents.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Comparison : Unlike the target compound, this derivative lacks chloro and acetamido groups but incorporates sulfur-containing moieties, which may improve metabolic stability.
Agrochemical Analogs: Cypermethrin Derivatives
Alpha-Cypermethrin
- Molecular Formula: C₂₂H₁₉Cl₂NO₃
- Key Features: Dichlorovinyl cyclopropane core with a phenoxyphenyl ester.
- Applications : Broad-spectrum insecticide targeting sodium channels in pests .
- The dichloroacetate group may introduce different modes of action, such as inhibition of acetylcholinesterase (common in organophosphates) or interference with nucleic acid synthesis.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s dichloroacetate and pyrimidinone groups may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .
- Biological Relevance: Pyrimidinone derivatives often exhibit antiviral activity (e.g., inhibition of viral polymerases), while dichloroacetate esters are known for metabolic modulation (e.g., pyruvate dehydrogenase kinase inhibition). Synergistic effects in the target compound warrant further study.
- Safety Considerations : Analogous to methyl dichloro acetate, the target compound likely requires stringent handling protocols to mitigate irritation risks .
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